molecular formula C10H18N2O3 B2419202 tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate CAS No. 2167010-06-0

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2419202
CAS No.: 2167010-06-0
M. Wt: 214.265
InChI Key: OKDHUMQSCWATCJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate (CAS 2167010-06-0) is a spirocyclic building block of high interest in scientific research, particularly in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 18 N 2 O 3 with a molecular weight of 214.26 g/mol . This compound features a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms within its ring system, providing a three-dimensional, rigid framework that is valuable for exploring new areas of chemical space . This structure serves as a versatile precursor for the synthesis of more complex pharmaceutical compounds. It is especially useful for creating molecules that target specific enzymes or receptors, as the spirocyclic core can impart improved metabolic stability and binding affinity to potential drug candidates . The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms facilitates further synthetic diversification, allowing researchers to selectively functionalize the scaffold . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this compound as a key intermediate in the development of novel therapeutic agents. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)12-6-10(7-12)11-4-5-14-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHUMQSCWATCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167010-06-0
Record name tert-butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate
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Preparation Methods

The synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at a controlled temperature to ensure the formation of the desired spirocyclic structure .

Chemical Reactions Analysis

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of tert-Butyl 5-oxa-2,8-diazaspiro[3

Biological Activity

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has gained attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C10H18N2O3C_{10}H_{18}N_{2}O_{3}, and it features a distinctive diazaspiro framework that may confer various biological properties.

Structural Characteristics

  • Molecular Formula : C₁₀H₁₈N₂O₃
  • SMILES : CC(C)(C)OC(=O)N1CC2(C1)NCCO2
  • InChIKey : OKDHUMQSCWATCJ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has not been extensively documented in literature, but related compounds within the diazaspiro family have shown promising pharmacological effects. This section summarizes findings from related studies and potential implications for further research.

Antimicrobial Activity

Research on diazaspiro compounds indicates that modifications in their structure can lead to significant antimicrobial effects. For instance, a study exploring derivatives of the 2,6-diazaspiro[3.4]octane core revealed potent antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL for some derivatives . While specific data for this compound is lacking, the structural similarities suggest potential for similar activity.

Inhibitory Effects on Cancer Pathways

Compounds derived from diazaspiro structures have been investigated for their ability to inhibit cancer-related pathways. Notably, some have been identified as inhibitors of the menin-MLL1 interaction, which is crucial in certain leukemias . This suggests that this compound may warrant investigation for similar anticancer properties.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+215.13902149.5
[M+Na]+237.12096152.6
[M+NH₄]+232.16556152.8
[M+K]+253.09490152.0
[M-H]-213.12446146.2

This table illustrates the predicted collision cross-section data for various adducts of this compound, which is essential for understanding its behavior in mass spectrometry and potential interactions with biological targets.

Q & A

Q. What are the recommended synthetic methodologies for tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate?

The synthesis typically involves multi-step processes, including cyclization and protection/deprotection strategies. A common approach utilizes spirocyclic amine precursors, where the tert-butyl carboxylate group is introduced via carbamate formation under anhydrous conditions (e.g., using Boc anhydride). Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane. Reaction yields vary (40–70%), necessitating optimization of stoichiometry and temperature .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR should confirm the spirocyclic framework (e.g., distinct signals for the tert-butyl group at ~1.4 ppm and carbonyl at ~155 ppm).
  • IR : A strong absorbance near 1700 cm1^{-1} confirms the carbonyl stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+ at m/z 229.15 for C11_{11}H20_{20}N2_2O3_3) .

Q. What handling and storage conditions are critical for maintaining stability?

Store refrigerated (-20°C) in tightly sealed, moisture-resistant containers. Avoid prolonged exposure to light or humidity. Decomposition under extreme heat (>150°C) may release carbon monoxide and nitrogen oxides .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields?

Systematic optimization is key:

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
  • Catalyst Screening : Test bases (e.g., DBU vs. K2_2CO3_3) to improve cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Q. What mechanistic insights explain the reactivity of the spirocyclic core in cross-coupling reactions?

The spirocyclic nitrogen atoms act as electron-donating groups, stabilizing transition states in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Computational studies (DFT) suggest that the rigid spiro structure reduces steric hindrance, favoring regioselective bond formation at the diaza positions .

Q. What experimental approaches are recommended for assessing biological activity?

  • In vitro assays : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization.
  • Cellular Uptake : Radiolabel the compound (14^{14}C-Boc) to quantify permeability in Caco-2 models.
  • Toxicity Profiling : Perform MTT assays on HEK293 cells, noting IC50_{50} values and apoptosis markers .

Q. How can computational modeling aid in predicting drug-likeness?

  • Molecular Dynamics : Simulate binding to protein targets (e.g., MDM2) using software like GROMACS.
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and BBB permeability, while ProTox-II assesses hepatotoxicity risks.
  • Docking Studies : AutoDock Vina models interactions with catalytic pockets, prioritizing derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectral data across studies?

  • Reference Standards : Compare with authentic samples from independent syntheses.
  • Deuterated Solvents : Ensure residual solvent peaks (e.g., DMSO-d6_6 at 2.5 ppm) do not obscure signals.
  • Crystallography : If available, single-crystal X-ray diffraction (using SHELXL ) provides unambiguous confirmation.

Q. Why do some studies report instability while others classify the compound as stable?

Stability is context-dependent:

  • pH Sensitivity : Degradation accelerates under acidic conditions (e.g., TFA deprotection).
  • Light Exposure : UV-Vis studies show photodegradation pathways forming oxazolidinone byproducts.
  • Storage Compliance : Deviations from recommended protocols (e.g., room-temperature storage) increase decomposition rates .

Methodological Tables

Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temp.60–80°CIncreases cyclization efficiency
BaseDBU (1.2 equiv)Reduces side reactions
SolventDMFEnhances solubility

Table 2. Spectroscopic Benchmarks for Structural Validation

TechniqueExpected SignalReference
1^1H NMR (CDCl3_3)1.44 ppm (s, 9H, tert-butyl)
IR (KBr)1695 cm1^{-1} (C=O)

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